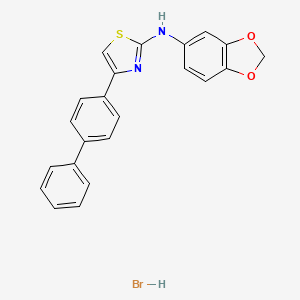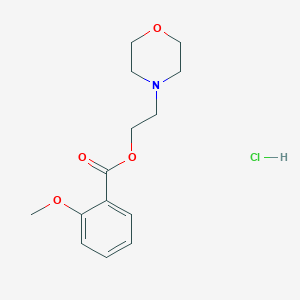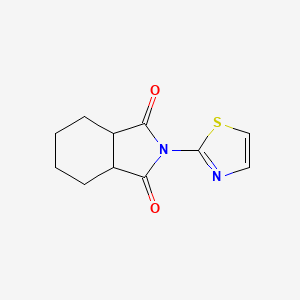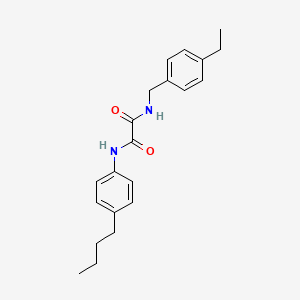
N-1,3-benzodioxol-5-yl-4-(4-biphenylyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-(4-biphenylyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BDB and has a molecular formula of C23H20N2O2S.HBr.
作用機序
The mechanism of action of BDB is not fully understood. However, it is believed that BDB acts on the serotonin system in the brain, which is involved in the regulation of mood, appetite, and sleep. BDB has been found to increase the levels of serotonin in the brain, which may be responsible for its therapeutic effects on depression and anxiety.
Biochemical and Physiological Effects
BDB has been found to have various biochemical and physiological effects. In animal studies, BDB has been found to increase the levels of serotonin and dopamine in the brain, which may be responsible for its therapeutic effects on depression and anxiety. BDB has also been found to have anti-inflammatory and antioxidant properties, which may be responsible for its potential applications in the field of cancer research.
実験室実験の利点と制限
One of the main advantages of using BDB in lab experiments is its potential therapeutic effects on various neurological disorders and cancer. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential applications.
将来の方向性
There are several future directions for the research on BDB. One of the main areas of research is in the field of neuroscience, where further studies are needed to fully understand its potential therapeutic effects on various neurological disorders. Another area of research is in the field of cancer research, where further studies are needed to fully understand its anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of BDB, which may lead to the development of more effective therapeutic agents.
合成法
The synthesis of BDB involves a series of chemical reactions. The first step involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with thiosemicarbazide in the presence of a catalyst to form 1,3-thiazole-2-amine. The second step involves the reaction of 1,3-thiazole-2-amine with 4-biphenylboronic acid in the presence of a palladium catalyst to form BDB. The final step involves the addition of hydrobromic acid to form BDB hydrobromide.
科学的研究の応用
BDB has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where BDB has been found to have potential therapeutic effects on various neurological disorders such as depression, anxiety, and addiction. BDB has also been found to have potential applications in the field of cancer research, where it has been found to have anti-cancer properties.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S.BrH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-27-22(24-19)23-18-10-11-20-21(12-18)26-14-25-20;/h1-13H,14H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZKADKJXFFDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)


![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)